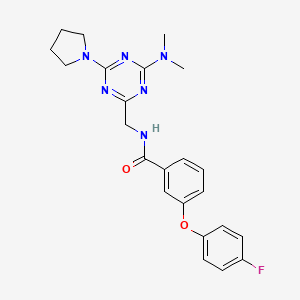![molecular formula C23H29ClN2O2 B2866163 N-[1-(ADAMANTAN-1-YL)-2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-4-CHLOROBENZAMIDE CAS No. 1008424-30-3](/img/structure/B2866163.png)
N-[1-(ADAMANTAN-1-YL)-2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-4-CHLOROBENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(ADAMANTAN-1-YL)-2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-4-CHLOROBENZAMIDE is a synthetic organic compound that features a unique adamantyl group, a pyrrolidinone ring, and a chlorobenzamide moiety
Mechanism of Action
Mode of Action
The exact mode of action of the compound is currently unknown. Based on its structural similarity to other adamantane derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Other adamantane derivatives have been shown to affect various biochemical pathways, including those involved in viral replication and cellular apoptosis
Pharmacokinetics
Other adamantane derivatives are known to have good bioavailability and are well-distributed throughout the body .
Result of Action
Other adamantane derivatives have been shown to have antiviral activity, suggesting that this compound may also have similar effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(ADAMANTAN-1-YL)-2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-4-CHLOROBENZAMIDE typically involves multiple steps:
Formation of the Adamantyl Intermediate: The adamantyl group can be introduced through the reaction of adamantane with a suitable halogenating agent, followed by amination.
Pyrrolidinone Formation: The pyrrolidinone ring is synthesized by cyclization of a suitable precursor, such as a γ-amino acid or its derivative.
Coupling Reaction: The adamantyl intermediate is then coupled with the pyrrolidinone derivative under appropriate conditions to form the core structure.
Chlorobenzamide Introduction: Finally, the chlorobenzamide moiety is introduced through a coupling reaction with the core structure, often using a coupling reagent like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(ADAMANTAN-1-YL)-2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-4-CHLOROBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The adamantyl group can be oxidized to introduce functional groups like hydroxyl or ketone.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.
Substitution: The chlorine atom in the chlorobenzamide moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Hydroxylated or ketone derivatives of the adamantyl group.
Reduction: Hydroxyl derivatives of the pyrrolidinone ring.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-[1-(ADAMANTAN-1-YL)-2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-4-CHLOROBENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Used in the development of new materials and as a precursor for other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(1-adamantyl)-2-oxo-2-pyrrolidin-1-ylethyl]-4-fluorobenzamide
- N-[1-(1-adamantyl)-2-oxo-2-(1-pyrrolidinyl)ethyl]-4-nitrobenzamide
- N-[1-(1-adamantyl)-2-(methylamino)-2-oxoethyl]-4-nitrobenzamide
Uniqueness
N-[1-(ADAMANTAN-1-YL)-2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-4-CHLOROBENZAMIDE is unique due to the presence of the chlorobenzamide moiety, which can impart distinct chemical and biological properties compared to its analogs. The chlorine atom can participate in unique interactions, such as halogen bonding, which can influence the compound’s binding affinity and specificity for its targets.
Properties
IUPAC Name |
N-[1-(1-adamantyl)-2-oxo-2-pyrrolidin-1-ylethyl]-4-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29ClN2O2/c24-19-5-3-18(4-6-19)21(27)25-20(22(28)26-7-1-2-8-26)23-12-15-9-16(13-23)11-17(10-15)14-23/h3-6,15-17,20H,1-2,7-14H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHFVOYBYXMSIGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C(C23CC4CC(C2)CC(C4)C3)NC(=O)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(4-Butylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2866081.png)
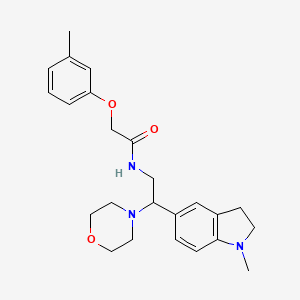
![3-Amino-1-[(2R,6S)-2,6-dimethylmorpholin-4-yl]propan-1-one;hydrochloride](/img/structure/B2866084.png)
![N'-cyclohexyl-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B2866086.png)

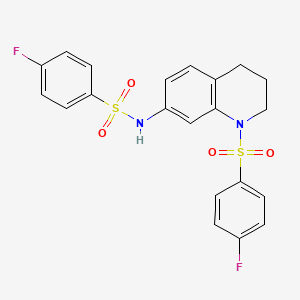
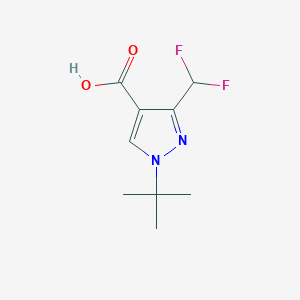
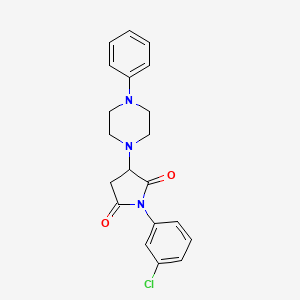
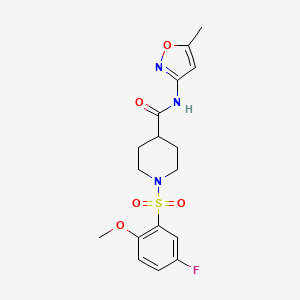
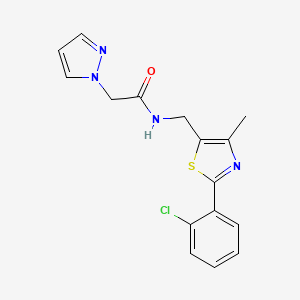
![N-(cyanomethyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2866098.png)

